![molecular formula C48H94NO8P B1261231 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1261231.png)
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 40:1 in which the acyl groups specified at positions 1 and 2 are (11Z)-octadecenoyl and docosanoyl respectively. It derives from a cis-vaccenic acid and a docosanoic acid.
Applications De Recherche Scientifique
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research by Sperling and Heinz (1993) explored lipid-linked desaturation in plant microsomal membranes using ether-analogous substrates like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. This study provided evidence for acylation and desaturation processes in plants, revealing the incorporation and desaturation of oleoyl groups in microsomal membrane lipids (Sperling & Heinz, 1993).
Hydrolysis and Decomposition in High-Temperature Water
Changi, Matzger, and Savage (2012) investigated the behavior of similar phospholipids in high-temperature water, observing their hydrolysis and the formation of oleic acid and other products. This study provides insights into the stability and decomposition pathways of such phospholipids under extreme conditions (Changi et al., 2012).
Membrane Properties and Molecular Motion
Barton and Gunstone (1975) focused on the synthesis and properties of phospholipid bilayers formed from unsaturated lecithins, which include compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine. Their work shed light on the impact of unsaturation on membrane properties and molecular motion, particularly in the context of lipid bilayers (Barton & Gunstone, 1975).
Phospholipid Analysis in Marine Sponges
Dasgupta et al. (1987) examined unusual branched and unsaturated phospholipids in marine sponges using high-performance liquid chromatography and fast atom bombardment mass spectrometry. This research is vital for understanding the role and structure of such phospholipids in marine organisms (Dasgupta et al., 1987).
Neurotrophic Effects of Phospholipids
Kwon et al. (2003) explored the neurotrophic effects of phospholipids extracted from Bombycis corpus. Their study indicated that compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine may stimulate NGF synthesis in astrocytes, highlighting potential applications in neurology and brain health (Kwon et al., 2003).
Membrane Interactions with Small Molecules
Huang et al. (2013) utilized a pH modulation sensing platform to detect interactions between small molecules and lipid bilayers. This study is relevant for understanding how compounds like 1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine interact with other molecules at the membrane level, impacting drug delivery and membrane biology (Huang et al., 2013).
Propriétés
Nom du produit |
1-[(11Z)-octadecenoyl]-2-docosanoyl-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C48H94NO8P |
Poids moléculaire |
844.2 g/mol |
Nom IUPAC |
[(2R)-2-docosanoyloxy-3-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H94NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h17,19,46H,6-16,18,20-45H2,1-5H3/b19-17-/t46-/m1/s1 |
Clé InChI |
DOKTZAMOHSCUOQ-VGURBHAXSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261148.png)
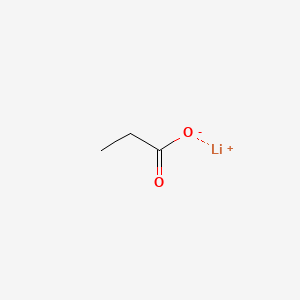
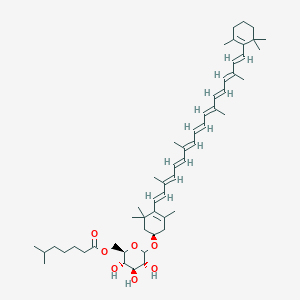
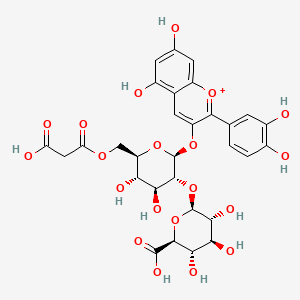
![(4R,5R)-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-4-(phenylmethyl)-5H-oxazole-4-carboxamide](/img/structure/B1261156.png)
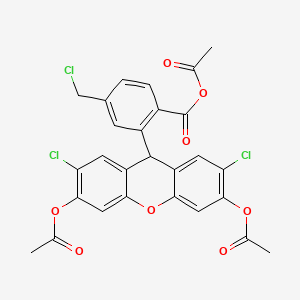

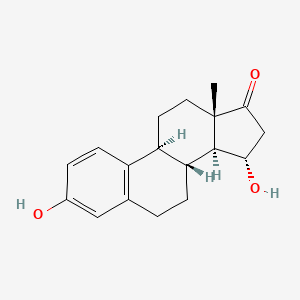

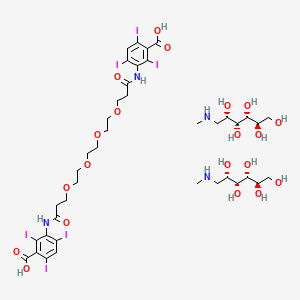
![2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
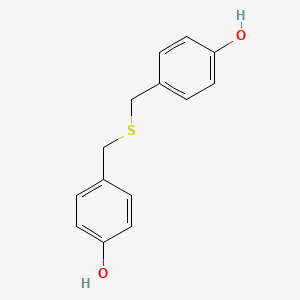
![1H-azepino[5,4,3-cd]indole](/img/structure/B1261168.png)
![sodium;(6R,7S)-7-[[2-(carbamoylamino)-2-thiophen-2-ylacetyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1261171.png)